N-(4-fluorophenyl)-4-{(2E)-2-[(2-hydroxynaphthalen-1-yl)methylidene]hydrazinyl}-4-oxobutanamide
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Overview
Description
N-(4-fluorophenyl)-4-{(2E)-2-[(2-hydroxynaphthalen-1-yl)methylidene]hydrazinyl}-4-oxobutanamide is a complex organic compound with potential applications in various scientific fields. This compound features a fluorophenyl group, a hydroxynaphthyl moiety, and a hydrazinyl linkage, making it a unique molecule with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-4-{(2E)-2-[(2-hydroxynaphthalen-1-yl)methylidene]hydrazinyl}-4-oxobutanamide typically involves multiple steps. One common method includes the condensation of 4-fluoroaniline with 2-hydroxy-1-naphthaldehyde to form an intermediate Schiff base. This intermediate is then reacted with 4-oxobutanoic acid hydrazide under controlled conditions to yield the final product. The reaction conditions often require a solvent such as ethanol or methanol and may involve heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-4-{(2E)-2-[(2-hydroxynaphthalen-1-yl)methylidene]hydrazinyl}-4-oxobutanamide can undergo various chemical reactions, including:
Oxidation: The hydroxynaphthyl group can be oxidized to form quinones.
Reduction: The hydrazinyl linkage can be reduced to form corresponding amines.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of naphthoquinones.
Reduction: Formation of amines.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
N-(4-fluorophenyl)-4-{(2E)-2-[(2-hydroxynaphthalen-1-yl)methylidene]hydrazinyl}-4-oxobutanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-4-{(2E)-2-[(2-hydroxynaphthalen-1-yl)methylidene]hydrazinyl}-4-oxobutanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The hydrazinyl linkage and hydroxynaphthyl group play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(tert-Butyl)-4′-((6-iodo-4-oxo-2-propylquinazolin-3(4H)-yl)methyl)-[1,1′-biphenyl]-2-sulfonamide
- 2-Fluorodeschloroketamine
- Thiosulfate
Uniqueness
N-(4-fluorophenyl)-4-{(2E)-2-[(2-hydroxynaphthalen-1-yl)methylidene]hydrazinyl}-4-oxobutanamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Unlike similar compounds, it possesses both a fluorophenyl group and a hydroxynaphthyl moiety, making it a versatile molecule for various applications.
Properties
Molecular Formula |
C21H18FN3O3 |
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Molecular Weight |
379.4 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]butanediamide |
InChI |
InChI=1S/C21H18FN3O3/c22-15-6-8-16(9-7-15)24-20(27)11-12-21(28)25-23-13-18-17-4-2-1-3-14(17)5-10-19(18)26/h1-10,13,26H,11-12H2,(H,24,27)(H,25,28)/b23-13+ |
InChI Key |
DMHCZRGRQFNPIG-YDZHTSKRSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC(=C2/C=N/NC(=O)CCC(=O)NC3=CC=C(C=C3)F)O |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=NNC(=O)CCC(=O)NC3=CC=C(C=C3)F)O |
Origin of Product |
United States |
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